1,2-Dimethanesulfonyl-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

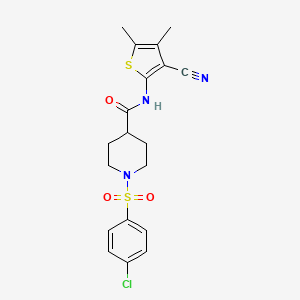

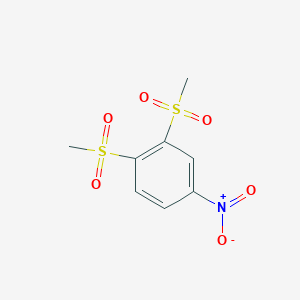

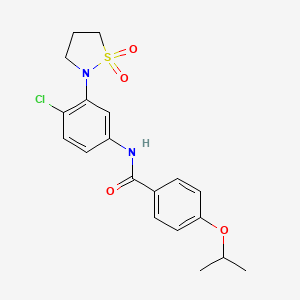

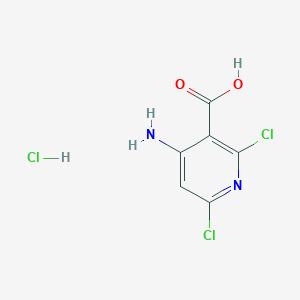

1,2-Dimethanesulfonyl-4-nitrobenzene is a chemical compound with the molecular formula C8H9NO6S2 and a molecular weight of 279.29 . It is also known by its IUPAC name, 1,2-bis(methylsulfonyl)-4-nitrobenzene .

Synthesis Analysis

The synthesis of nitrobenzene derivatives like this compound often involves the use of catalysts. For instance, natural zeolite and sulfated natural zeolite catalysts have been used in the synthesis of nitrobenzene . The sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

1,2-Dimethanesulfonyl-4-nitrobenzene is part of a class of compounds that have been explored for their potential as photosensitive protecting groups in synthetic chemistry. These compounds, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown significant promise for future applications. They are still in the developmental stage but offer innovative pathways for protecting sensitive chemical moieties during synthesis processes, thereby enabling complex chemical transformations (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Nitroaromatic Compounds in Environmental and Analytical Chemistry

Research into nitroaromatic compounds, like this compound, has extended into environmental and analytical chemistry. These studies focus on their occurrence in the environment, methods for their detection, and their roles as pollutants. Such research is crucial for developing strategies to monitor and mitigate the environmental impact of these compounds, highlighting the need for continued exploration in this area (M. Harrison, S. Barra, D. Borghesi, D. Vione, C. Arsene, & R. Olariu, 2005).

Advanced Oxidation Processes for Environmental Remediation

The role of this compound in studies related to advanced oxidation processes (AOPs) is noteworthy. AOPs are critical for treating water and soil contaminated with recalcitrant organic compounds. Research in this domain focuses on understanding the degradation pathways, by-products, and the efficiency of various AOPs in removing contaminants like this compound from the environment. This area of study is vital for developing more effective and sustainable methods for environmental remediation (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Luminescent Materials for Sensing Applications

The investigation into the use of this compound and related nitroaromatic compounds in the development of luminescent materials for sensing applications is another exciting field. These materials have potential uses in detecting hazardous substances, bioimaging, and drug delivery. The specific interactions between nitroaromatic compounds and luminescent materials can lead to significant advancements in the design of new sensors and diagnostic tools, underscoring the importance of research in this area (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, R. Patra, S. B. Maity, & A. Jana, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

1,2-bis(methylsulfonyl)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVCSRGBJWRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)